molecular formula C7H18Cl2N2O B1382358 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride CAS No. 1803612-32-9

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B1382358
CAS No.: 1803612-32-9
M. Wt: 217.13 g/mol
InChI Key: RFARTPYPIJVLAE-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride (CAS 937691-73-1) is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol for the free base . This amino alcohol derivative features a pyrrolidine ring, a structure frequently explored in medicinal chemistry for its potential interaction with biological systems. While specific biological data for this exact compound is limited in the public domain, its core structure is of significant research interest. Compounds featuring a pyrrolidine moiety and an amino alcohol backbone are key subjects in the development of novel pharmacological agents, particularly in neuroscience . Recent scientific literature highlights the role of similar structural motifs in the design of dual-target ligands, such as molecules that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . This line of investigation aims to create analgesics with potent pain-relieving effects while potentially reducing the risk of addiction and abuse liability, offering a promising strategy for addressing the opioid crisis . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for conducting structure-activity relationship (SAR) studies to optimize physicochemical properties and blood-brain barrier permeability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-amino-3-pyrrolidin-1-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-7(6-10)5-9-3-1-2-4-9;;/h7,10H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARTPYPIJVLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-32-9
Record name 2-amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride
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Preparation Methods

Key Steps:

This process yields a high enantiomeric purity (up to 100%) and is supported by spectroscopic validation (NMR, PXRD, DSC).

Synthesis of Chiral Intermediates via Nucleophilic Substitution

The core of the preparation involves nucleophilic substitution of chiral triflate esters with cyclic amines, specifically pyrrolidine . The triflate esters, derived from chiral alcohols, serve as excellent electrophiles due to their high leaving group ability.

Procedure:

  • Preparation of chiral triflate esters : Enantiomerically pure alcohols are converted into triflate esters using triflic anhydride or triflic acid derivatives.
  • Nucleophilic substitution : The triflate esters are reacted with pyrrolidine in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at low temperatures (−50°C to room temperature). This step yields 2-amino-3-(pyrrolidin-1-yl)propan-1-ol derivatives with high stereoselectivity (see,).

Reaction Conditions:

Parameter Value Effect
Solvent DCM Good solubility and stability
Temperature −50°C to room temperature High stereoselectivity
Base TEA Neutralizes triflic acid byproduct

Yield and Selectivity:

  • Yields range from 60% to 94%, depending on temperature and reagent ratios.
  • Stereoselectivity is optimized at −50°C, with diastereomeric ratios often exceeding 94:6.

Peptide Coupling and Functionalization

The amino alcohol intermediates are further functionalized to form peptide-like structures, which are relevant for biological activity.

Peptide Coupling:

  • The amino alcohols are hydrolyzed to carboxylic acids using NaOH in methanol.
  • Coupling with amino acids such as L-phenylalanine is performed using coupling reagents like HATU in DMF, which provides high coupling efficiency with minimal racemization (see,).

N-Protection and Sulfonylation:

  • The amino groups are protected with Boc groups during synthesis.
  • Deprotection with TFA followed by sulfonylation with p-nitrobenzenesulfonyl chloride yields N-nosyl derivatives, useful for further derivatization.

Final Purification and Characterization

The final 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride is obtained through:

  • Crystallization from suitable solvents (methanol/water).
  • Lyophilization to achieve amorphous or crystalline forms.
  • Spectroscopic validation via NMR, PXRD, DSC, and IR confirms purity, stereochemistry, and thermal stability.

Data Summary Table

Step Reagents/Conditions Yield (%) Key Notes
Resolution L-DTTA, ethanol, KOH 65–91 High enantiomeric purity
Triflate ester formation Triflic anhydride, base - Electrophilic intermediate
Nucleophilic substitution Pyrrolidine, −50°C to RT, DCM 60–94 Stereoselective, optimized at −50°C
Peptide coupling HATU, DIPEA, DMF 59–86 High yield, minimal racemization
Final purification Crystallization, lyophilization - Confirmed by spectroscopic methods

Research Findings and Validation

  • The synthesis is supported by extensive spectroscopic analysis, including NMR, IR, PXRD, and crystallography, confirming stereochemistry and purity.
  • The enantiomeric excess (ee) of the products is determined via chiral derivatization and NMR analysis, with ee values often exceeding 90% (see,).
  • The process demonstrates high stereoselectivity, reproducibility, and scalability, making it suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride has garnered attention for its therapeutic potential, particularly in the treatment of cognitive disorders. Its structural characteristics allow it to interact with neurotransmitter systems, which is crucial for developing treatments for conditions such as:

  • Cognitive Disorders : The compound has been studied for its efficacy in treating various cognitive impairments, including Alzheimer's disease and other dementias. It is believed to enhance synaptic plasticity and improve memory function through modulation of neurotransmitter release and receptor activity .
  • Analgesic Properties : Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the modulation of pain pathways in the central nervous system .

Case Study: Cognitive Impairment Treatment

A study demonstrated that administering this compound improved cognitive function in animal models of Alzheimer's disease. The results showed significant enhancements in memory retention and learning capabilities compared to control groups .

Neuropharmacology

The compound's ability to interact with various neurotransmitter receptors suggests its role as a neuromodulator. Specific applications include:

  • Neurotransmitter Modulation : It has been shown to influence the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function .
  • Potential in Treating Depression : Given its mechanism of action, there is ongoing research into its use as an antidepressant, particularly in cases where traditional therapies are ineffective .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its applications include:

  • Synthesis of Pharmaceuticals : The compound can be utilized to create derivatives with enhanced biological activity or modified pharmacokinetic properties. This includes the synthesis of compounds that target specific receptors or enzymes involved in disease processes.

Table 1: Comparison of Synthetic Applications

CompoundStructural CharacteristicsApplication
This compoundAmino alcohol with a pyrrolidine ringBuilding block for drug synthesis
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochlorideAmino alcoholNeurotransmitter modulation
3-[ (Pyridin -2 -yl)amino]propan -1-o lAmino alcohol derivativePotential receptor interaction

Analytical Applications

The compound is also utilized in analytical chemistry for developing assays to measure neurotransmitter levels or enzyme activity related to neurological disorders. Its distinct chemical properties facilitate the design of sensitive detection methods .

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the 2-amino-propan-1-ol backbone but differ in substituent groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride Pyridin-2-yl (aromatic) C₈H₁₄Cl₂N₂O 225.11 1803605-98-2 Higher polarity due to aromatic ring; used in kinase inhibitor research
(S)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride 1H-imidazol-4-yl (heteroaromatic) C₆H₁₃Cl₂N₃O 214.09 1596-64-1 Bioactive in histamine receptor studies; sensitive storage requirements (2–8°C, inert atmosphere)
2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride 3,3-Difluorocyclobutyl (fluorinated aliphatic) C₇H₁₂F₂ClNO 211.63 (calc.) Not provided Enhanced lipophilicity from fluorine; potential CNS penetration
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol 4-Aminophenyl (aromatic) C₉H₁₄N₂O 166.22 (free base) Not provided Intermediate in β-blocker synthesis; reduced nitro precursor ()

Key Comparative Insights

Substituent Effects on Basicity and Solubility: The pyrrolidine group in the target compound provides moderate basicity (pKa ~10–11) due to its saturated nitrogen, enhancing water solubility in dihydrochloride form. The 3,3-difluorocyclobutyl group increases lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration .

Stability and Storage Requirements :

  • The imidazole-containing analog requires inert atmosphere storage at 2–8°C, indicating sensitivity to oxidation and humidity .
  • Pyridine and pyrrolidine derivatives are more stable under ambient conditions but may still require desiccation due to hygroscopic chloride salts .

Biological Relevance :

  • Imidazole derivatives are prioritized in histaminergic and antifungal research due to their resemblance to natural heterocycles .
  • Pyrrolidine and pyridine analogs are explored in CNS drug development (e.g., dopamine receptor modulators) .

Biological Activity

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride, a compound with the CAS number 1803612-32-9, has garnered attention for its biological activities and potential therapeutic applications. This article reviews its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves straightforward chemical reactions typically performed in a laboratory setting. The compound is often synthesized as a dihydrochloride salt to enhance its solubility and stability for biological testing.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular viability, neuropharmacological properties, and potential as an analgesic agent.

1. Neuropharmacological Effects

Research indicates that this compound may have significant neuropharmacological effects. For instance, studies have shown its interaction with serotonin receptors, particularly the 5-HT6 receptor, which plays a role in cognitive functions and mood regulation. The introduction of specific substituents on the pyrrolidine ring has been found to modulate its affinity for these receptors, suggesting that structural modifications can enhance its biological efficacy .

2. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have demonstrated promising results. In vitro tests indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For example, compounds with specific substitutions showed reduced cell viability, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity Type Cell Line/Target Effect Observed Reference
Neuropharmacological5-HT6 receptorIncreased affinity with modifications
AnticancerA549 (lung cancer)Reduced cell viability
AnticancerHeLa (cervical cancer)Cytotoxic effects observed
AntimicrobialVarious bacterial strainsInhibition of bacterial growth

Case Study 1: Neuropharmacological Characterization

In a study examining the effects of this compound on cognitive functions, researchers found that certain derivatives enhanced memory retention in animal models. The study highlighted the importance of the pyrrolidine structure in modulating neurotransmitter activity, particularly in enhancing serotonergic signaling pathways .

Case Study 2: Anticancer Potential

A series of experiments focused on the anticancer potential of this compound revealed that specific structural modifications significantly affected its cytotoxicity against A549 cells. For instance, a derivative with a hydroxyl group at a particular position demonstrated a marked reduction in cell viability compared to unmodified versions. This suggests that targeted modifications can optimize the therapeutic index of the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a protected pyrrolidine derivative to avoid side reactions at the secondary amine. React with a suitable epoxide or halide to introduce the aminopropanol backbone .
  • Step 2 : Deprotect the amine under acidic conditions (e.g., HCl in dioxane) to form the dihydrochloride salt.
  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates. Monitor pH to prevent decomposition of the pyrrolidine ring. Purify via recrystallization from ethanol/water mixtures to remove unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Quantify via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm .
  • Structural Confirmation :
  • NMR : Assign peaks using 1H^1H-NMR (D2 _2O solvent) to confirm the pyrrolidine ring protons (δ 1.8–2.1 ppm) and the aminopropanol backbone (δ 3.4–3.7 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ or [M+2H]2+^{2+} ions, ensuring molecular weight matches theoretical values (e.g., ~239.8 g/mol) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate the electron density of the pyrrolidine ring to predict nucleophilic sites for derivatization .
  • Molecular Docking : Use the compound’s SMILES notation (e.g., generated from PubChem data) to model interactions with biological targets like GPCRs or ion channels .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days. Monitor degradation via LC-MS to identify labile groups (e.g., the secondary amine in pyrrolidine) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature degradation data .

Q. What analytical techniques differentiate stereoisomers or polymorphic forms of this compound?

  • Techniques :

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns of recrystallized batches to identify polymorphic forms. Use DSC to detect melting point variations (>5°C indicates distinct forms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride

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